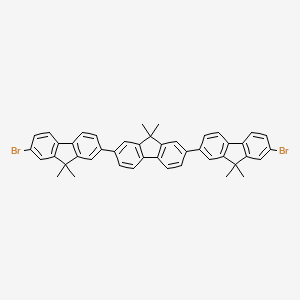
alpha,omega-Dibromoter(9,9'-dimethyl)fluorene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Alpha,omega-Dibromoter(9,9’-dimethyl)fluorene is a chemical compound with the molecular formula C15H12Br2. It is a derivative of fluorene, characterized by the presence of bromine atoms at the alpha and omega positions and methyl groups at the 9,9’ positions. This compound is known for its applications in organic electronics, particularly in the synthesis of organic semiconducting polymers and organic light-emitting diodes (OLEDs) .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of alpha,omega-Dibromoter(9,9’-dimethyl)fluorene typically involves the bromination of 9,9-dimethylfluorene. One common method includes the use of bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3) under controlled conditions. The reaction is carried out in an organic solvent like chloroform or carbon tetrachloride at a temperature range of 0-25°C .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of environmentally friendly brominating agents and solvents is also considered to minimize the environmental impact .
Análisis De Reacciones Químicas
Types of Reactions: Alpha,omega-Dibromoter(9,9’-dimethyl)fluorene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using reagents like Grignard reagents or organolithium compounds.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: The bromine atoms can be reduced to hydrogen using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions:
Substitution: Grignard reagents (RMgX), organolithium compounds (RLi)
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Major Products:
Substitution: Various substituted fluorenes
Oxidation: Fluorenone, fluorenic acid
Reduction: 9,9-dimethylfluorene
Aplicaciones Científicas De Investigación
Alpha,omega-Dibromoter(9,9’-dimethyl)fluorene has several applications in scientific research:
Organic Electronics: It is used as a precursor in the synthesis of organic semiconducting polymers for organic photovoltaics (OPVs) and OLEDs.
Material Science: The compound is utilized in the development of materials with high electron mobility and stability, essential for electronic devices.
Chemical Research: It serves as a building block in the synthesis of complex organic molecules and polymers.
Mecanismo De Acción
The mechanism of action of alpha,omega-Dibromoter(9,9’-dimethyl)fluorene in organic electronics involves its ability to participate in π-electron conjugation. This property enhances its electron delocalization and fluorescent characteristics, making it suitable for use in OLEDs and other optoelectronic devices. The molecular targets include the active sites in the polymer matrix where the compound integrates to form conductive pathways .
Comparación Con Compuestos Similares
- 2,7-Dibromo-9,9-dimethylfluorene
- 9,9-Dimethyl-2-bromofluorene
- 2,7-Dibromo-9-fluorenone
Comparison: Alpha,omega-Dibromoter(9,9’-dimethyl)fluorene is unique due to its specific substitution pattern, which imparts distinct electronic properties compared to its analogs. For instance, 2,7-Dibromo-9,9-dimethylfluorene has bromine atoms at the 2 and 7 positions, affecting its reactivity and applications differently. Similarly, 9,9-Dimethyl-2-bromofluorene, with a single bromine atom, exhibits different chemical behavior and is used in different contexts .
Propiedades
Fórmula molecular |
C45H36Br2 |
|---|---|
Peso molecular |
736.6 g/mol |
Nombre IUPAC |
2,7-bis(7-bromo-9,9-dimethylfluoren-2-yl)-9,9-dimethylfluorene |
InChI |
InChI=1S/C45H36Br2/c1-43(2)37-19-25(27-9-15-33-35-17-11-29(46)23-41(35)44(3,4)39(33)21-27)7-13-31(37)32-14-8-26(20-38(32)43)28-10-16-34-36-18-12-30(47)24-42(36)45(5,6)40(34)22-28/h7-24H,1-6H3 |
Clave InChI |
BQLIBLLKSWWWGI-UHFFFAOYSA-N |
SMILES canónico |
CC1(C2=C(C=CC(=C2)C3=CC4=C(C=C3)C5=C(C4(C)C)C=C(C=C5)Br)C6=C1C=C(C=C6)C7=CC8=C(C=C7)C9=C(C8(C)C)C=C(C=C9)Br)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-(3-bromophenyl)-3-(5-chloro-2-hydroxy-4-methylphenyl)-5-(pyridin-3-ylmethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14079752.png)
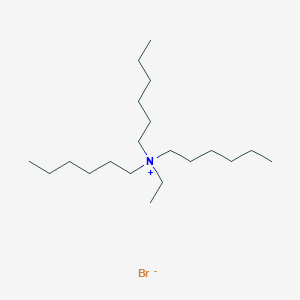

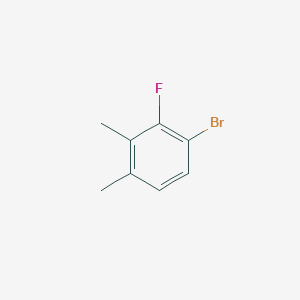
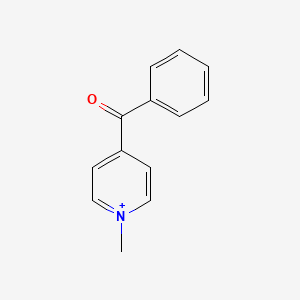
![1-(3-Ethoxy-4-hydroxyphenyl)-2-(3-ethoxypropyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14079775.png)
![1-[3-(Benzyloxy)phenyl]-7-ethyl-2-(5-methyl-1,2-oxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14079776.png)
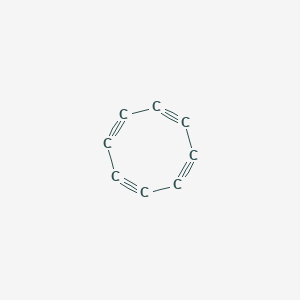

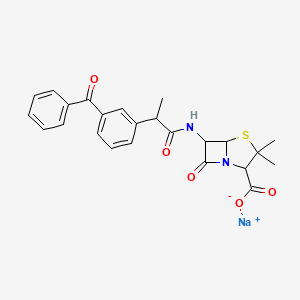
![2-[2-(2-Carboxybenzoyl)oxyethoxycarbonyl]benzoic acid](/img/structure/B14079800.png)
![1-(3-Ethoxy-4-propoxyphenyl)-7-methyl-2-(pyridin-3-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14079802.png)
![[Methylenedi(4,1-phenylene)]bis[(4-fluorophenyl)methanone]](/img/structure/B14079826.png)
![{Bis[fluoro(dimethyl)silyl]methylene}bis(trimethylsilane)](/img/structure/B14079830.png)
